molecular formula C9H12N2O B1454334 4-Hydroxy-2-(cyclopentyl)pyrimidine CAS No. 1159816-74-6

4-Hydroxy-2-(cyclopentyl)pyrimidine

Cat. No.: B1454334
CAS No.: 1159816-74-6
M. Wt: 164.2 g/mol
InChI Key: LIKXGOMSLBFNCR-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(cyclopentyl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring substituted with a hydroxy group at the 4-position and a cyclopentyl group at the 2-position. Pyrimidines are a class of organic compounds that are integral to various biological processes and have significant applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(cyclopentyl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with urea in the presence of a base to form the cyclopentyl-substituted pyrimidine ring, followed by hydroxylation at the 4-position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using automated reactors to ensure consistency and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-(cyclopentyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-2-(cyclopentyl)pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(cyclopentyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the cyclopentyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological effect .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-2-(cyclopentyl)pyrimidine is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and can lead to unique applications in various fields .

Properties

IUPAC Name

2-cyclopentyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-8-5-6-10-9(11-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKXGOMSLBFNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NC=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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